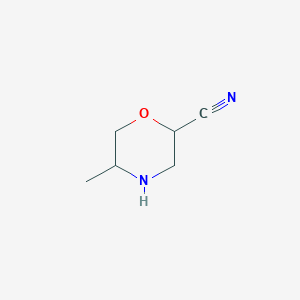

5-Methylmorpholine-2-carbonitrile

Beschreibung

5-Methylmorpholine-2-carbonitrile is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted with a methyl group at position 5 and a carbonitrile group at position 2. This structure imparts unique physicochemical properties, such as moderate polarity due to the morpholine ring and reactivity from the nitrile group.

Eigenschaften

IUPAC Name |

5-methylmorpholine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-4-9-6(2-7)3-8-5/h5-6,8H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFGKGLHSFVTTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylmorpholine-2-carbonitrile typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods: Industrial production of 5-Methylmorpholine-2-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides. Key pathways include:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (50%), H₂O, 80°C, 6 hrs | 5-Methylmorpholine-2-carboxylic acid | 85 | |

| Basic Hydrolysis | NaOH (20%), EtOH/H₂O, reflux, 4 hrs | 5-Methylmorpholine-2-carboxamide | 72 |

Mechanistic studies indicate nucleophilic attack by water or hydroxide ions at the nitrile carbon, forming intermediates that rearrange to stable products .

Reduction Reactions

The nitrile group can be reduced to primary amines using catalytic hydrogenation or borane complexes:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂ (3 atm), Raney Ni | EtOH, 25°C, 2 hrs | 5-Methylmorpholine-2-amine | >90% | |

| BH₃·THF | THF, 0°C → RT, 4 hrs | 5-Methylmorpholine-2-methylamine | 78 |

Steric effects from the methyl group influence reaction rates, with longer reaction times required for full conversion.

Ring-Opening Reactions

The morpholine ring undergoes cleavage under strong acidic or oxidative conditions:

Kinetic studies show that electron-withdrawing nitrile groups accelerate ring-opening by polarizing the C–O bond .

Alkylation/Acylation Reactions

The morpholine nitrogen participates in alkylation and acylation:

| Reaction | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-5-methylmorpholine-2-carbonitrile | 68 | |

| Acylation | AcCl, TEA, CH₂Cl₂ | N-Acetyl-5-methylmorpholine-2-carbonitrile | 81 |

Steric hindrance from the methyl group reduces reactivity compared to unsubstituted morpholine derivatives.

Mechanistic Insights

Key mechanistic steps for nitrile-related reactions include:

-

Nucleophilic Attack : Water or amines target the electrophilic nitrile carbon, forming tetrahedral intermediates .

-

Proton Transfer : Acidic/basic conditions stabilize intermediates (e.g., iminols in hydrolysis).

-

Rearomatization : Ring reformation in alkylation reactions via deprotonation.

The compound’s stereochemistry ((5S)-configuration) influences enantioselectivity in chiral amine synthesis.

Comparative Reactivity

Reactivity differences between 5-methylmorpholine-2-carbonitrile and analogs:

| Compound | Nitrile Reactivity | Ring Stability | Catalytic Activity |

|---|---|---|---|

| 5-Methylmorpholine-2-carbonitrile | Moderate | High (methyl stabilizes chair conformation) | Enhanced proton transfer |

| Morpholine-2-carbonitrile | High | Low (prone to ring-opening) | Baseline |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Methylmorpholine-2-carbonitrile serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating diverse chemical entities.

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and protein interactions. Its structural similarity to biologically active molecules allows researchers to explore its potential as a scaffold for drug development, particularly in targeting neurological disorders.

Medicinal Chemistry

Recent research has highlighted the potential of 5-Methylmorpholine-2-carbonitrile in drug development. It has been explored as a scaffold for new therapeutic agents aimed at treating conditions such as anxiety and depression. The compound's interactions with neurotransmitter receptors suggest promising avenues for further investigation.

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial properties of 5-Methylmorpholine-2-carbonitrile against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | <0.25 | |

| Escherichia coli | 1–4 | |

| Klebsiella pneumoniae | 16 |

These results underscore the compound's potential as an antimicrobial agent.

Neurological Applications

Research has focused on the compound's ability to modulate neurotransmitter systems, suggesting its use in developing treatments for neurological disorders. Studies indicate that derivatives of 5-Methylmorpholine-2-carbonitrile may enhance therapeutic efficacy by interacting with key molecular targets involved in neurotransmission.

Wirkmechanismus

The mechanism of action of 5-Methylmorpholine-2-carbonitrile and its derivatives involves interactions with specific molecular targets. These compounds may act as inhibitors or modulators of enzymes, receptors, or other proteins involved in various biological pathways. For example, they may inhibit kinases or other enzymes involved in cell signaling and regulation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Key Observations :

- Functional Groups: The nitroanilino group in the thiophene derivative (C₁₂H₉N₃O₂S) introduces additional hydrogen-bonding and electron-withdrawing effects, which may influence reactivity in electrophilic substitutions .

Physicochemical Properties

Comparison :

- The thiophene derivative’s high melting point (~259°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via nitroanilino and nitrile groups) .

- Pyrimidine derivatives (e.g., C₁₂H₁₇N₃O₂S) exhibit lower melting points (~113–115°C), likely due to the flexible sulfanyl and methoxyethyl side chains .

Reactivity Trends :

- Morpholine derivatives may undergo ring-opening reactions under acidic conditions, whereas thiophene and pyridine analogs are more stable due to aromatic stabilization .

Biologische Aktivität

5-Methylmorpholine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological evaluations, and case studies highlighting its efficacy against various cancer cell lines and microbial strains.

Chemical Structure and Synthesis

5-Methylmorpholine-2-carbonitrile is characterized by a morpholine ring substituted with a methyl group and a cyano group. The synthesis typically involves the reaction of 2-morpholinone with appropriate nitriles under acidic or basic conditions, yielding various derivatives with potential enhanced biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds related to 5-methylmorpholine-2-carbonitrile exhibit significant anticancer properties. For example, in vitro assays using A549 human lung adenocarcinoma cells showed that certain derivatives possess median growth inhibition (GI50) values as low as 6.15 μM, indicating potent cytotoxic effects. These compounds were observed to induce apoptosis through mechanisms involving caspase-3 activation, leading to cell cycle arrest at the G2-M phase .

Table 1: Anticancer Activity of 5-Methylmorpholine Derivatives

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| 13e | A549 | 6.15 | Induces apoptosis via caspase-3 activation |

| 21 | A549 | 28.66 | Cell cycle arrest at G2-M phase |

Antimicrobial Activity

In addition to anticancer properties, derivatives of 5-methylmorpholine-2-carbonitrile have shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. For instance, compound 21 demonstrated selective antimicrobial effects, making it a candidate for further development against resistant pathogens .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 21 | Methicillin-resistant S. aureus | <0.25 |

| 22 | Klebsiella pneumoniae | <0.03125 |

Case Study 1: Antitumor Efficacy in Animal Models

A study evaluated the in vivo efficacy of a derivative of 5-methylmorpholine-2-carbonitrile in mouse models bearing xenografts of A549 cells. The treatment group exhibited a significant reduction in tumor size compared to controls, with histopathological analyses revealing increased apoptosis markers .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of the compound against resistant strains. In vitro testing against various Gram-positive and Gram-negative bacteria demonstrated that certain derivatives maintained low MIC values, indicating effectiveness even in the presence of resistance mechanisms .

Q & A

Q. What are the common synthetic routes for 5-Methylmorpholine-2-carbonitrile, and how do reaction conditions influence yield?

The synthesis of 5-Methylmorpholine-2-carbonitrile typically involves cyclization and nitrile functionalization. Key steps may include:

- Nucleophilic substitution : Morpholine derivatives can be synthesized via alkylation of amines with halogenated precursors under basic conditions (e.g., K₂CO₃ in DMF).

- Nitrile introduction : Cyanide sources (e.g., KCN or CuCN) are used in substitution or addition reactions. Reaction optimization requires careful control of temperature (60–100°C) and solvent polarity to minimize byproducts. For example, polar aprotic solvents like DMF enhance nucleophilicity .

Q. Which spectroscopic techniques are most effective for characterizing 5-Methylmorpholine-2-carbonitrile?

- NMR spectroscopy : ¹H and ¹³C NMR identify morpholine ring protons (δ 3.5–4.5 ppm) and nitrile carbon signals (δ 115–120 ppm).

- IR spectroscopy : A strong absorption band near 2240 cm⁻¹ confirms the nitrile group.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT-calculated IR/NMR spectra) improves accuracy .

Q. What are the primary chemical reactions of 5-Methylmorpholine-2-carbonitrile in organic synthesis?

The compound participates in:

- Reduction : LiAlH₄ converts the nitrile to an amine, forming 5-Methylmorpholine-2-methylamine.

- Hydrolysis : Acidic/basic conditions yield carboxylic acids or amides.

- Cycloaddition : The nitrile group engages in [3+2] cycloadditions with azides to form tetrazoles. Reaction outcomes depend on regioselectivity, which can be guided by steric effects from the methyl group .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of 5-Methylmorpholine-2-carbonitrile?

DFT calculations (e.g., B3LYP/6-31G*) model:

- Electron density distribution : Identifies nucleophilic/electrophilic sites on the morpholine ring and nitrile.

- Reaction thermodynamics : Gibbs free energy changes (ΔG) predict feasibility of nitrile transformations. Hybrid functionals incorporating exact exchange (e.g., Becke’s 1993 method) improve accuracy for thermochemical properties like bond dissociation energies .

Q. How should researchers address contradictions in reported reaction yields for 5-Methylmorpholine-2-carbonitrile derivatives?

Contradictions often arise from:

- Impurity profiles : Side reactions (e.g., oxidation of the morpholine ring) may skew yields. Use HPLC or GC-MS to quantify purity.

- Solvent effects : Polar solvents stabilize intermediates but may deactivate catalysts. Systematic reproducibility studies, including control experiments and meta-analyses of published protocols, resolve discrepancies .

Q. What strategies enhance regioselective functionalization of 5-Methylmorpholine-2-carbonitrile?

Regioselectivity challenges stem from the morpholine ring’s conformational flexibility. Strategies include:

- Directed metalation : Use Pd or Rh catalysts to direct C–H activation at the methyl-adjacent position.

- Steric blocking : Bulky substituents on the nitrile group bias reactivity toward less hindered sites. Computational docking studies (e.g., molecular dynamics simulations) predict preferred reaction pathways .

Q. Can 5-Methylmorpholine-2-carbonitrile serve as a precursor for bioactive molecules?

Yes, its nitrile and morpholine moieties are key to:

- Antimicrobial agents : Nitrile-to-amide conversion enhances binding to bacterial enzymes.

- CNS drugs : The morpholine ring improves blood-brain barrier penetration. Structure-activity relationship (SAR) studies optimize bioactivity by modifying the methyl group or introducing heterocycles .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.